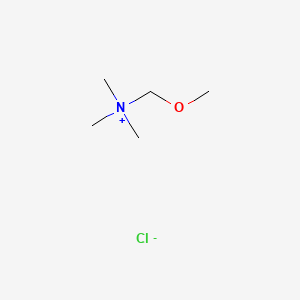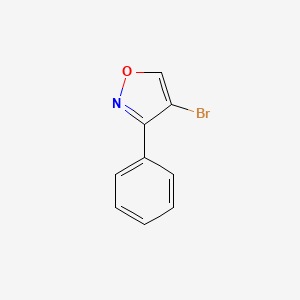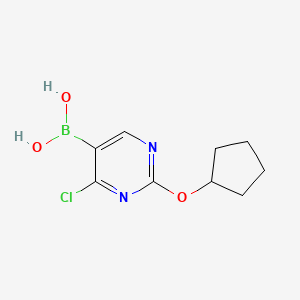
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BClN2O3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a boronic acid group and a pyrimidine ring makes it a versatile intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(cyclopentyloxy)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or alkoxy-substituted pyrimidines.
科学研究应用
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
(4-Chloro-2-(piperidino)pyrimidine-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a cyclopentyloxy group.
(4-Chloro-2-(methoxy)pyrimidine-5-yl)boronic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The cyclopentyloxy group offers steric and electronic properties that can influence the outcome of reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C9H12BClN2O3 |
|---|---|
分子量 |
242.47 g/mol |
IUPAC 名称 |
(4-chloro-2-cyclopentyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)5-12-9(13-8)16-6-3-1-2-4-6/h5-6,14-15H,1-4H2 |
InChI 键 |
SPAZMDRKNPFJJY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1Cl)OC2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


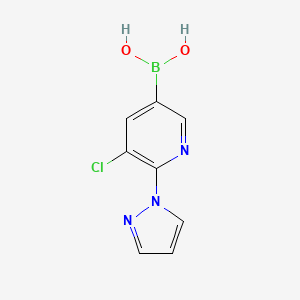
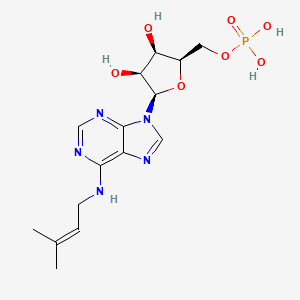

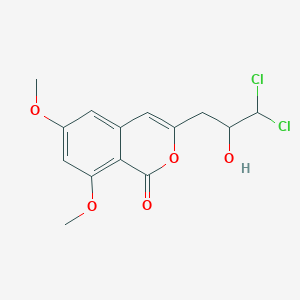
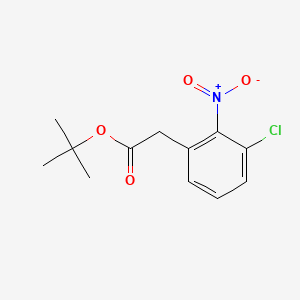
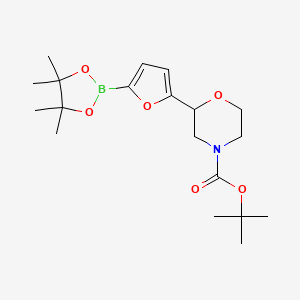
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
